molecular formula C14H31NO5 B13412015 N-n-Octyl-D-glucamine

N-n-Octyl-D-glucamine

Cat. No.: B13412015
M. Wt: 293.40 g/mol
InChI Key: ZRRNJJURLBXWLL-QEFRMZAXSA-N
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Description

N-n-Octyl-D-glucamine: is a chemical compound with the molecular formula C14H31NO5 1-deoxy-1-(octylamino)-D-glucitol . This compound is characterized by its octyl group attached to the nitrogen atom of the glucamine structure. It is a versatile compound used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-n-Octyl-D-glucamine can be synthesized through the reductive amination of D-glucose. The process involves the reaction of D-glucose with octylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-n-Octyl-D-glucamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-n-Octyl-D-glucamine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The octyl group provides hydrophobic properties, while the glucamine moiety offers multiple hydrogen bonding sites. These interactions enable the compound to bind selectively to specific molecules, making it effective in chiral separation and other applications .

Comparison with Similar Compounds

Uniqueness: N-n-Octyl-D-glucamine is unique due to its longer octyl chain, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring amphiphilic characteristics, such as in detergents and surfactants. Its ability to form strong hydrogen bonds also enhances its utility in chiral separation and molecular recognition .

Properties

Molecular Formula

C14H31NO5

Molecular Weight

293.40 g/mol

IUPAC Name

(2R,3R,5S)-6-(octylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C14H31NO5/c1-2-3-4-5-6-7-8-15-9-11(17)13(19)14(20)12(18)10-16/h11-20H,2-10H2,1H3/t11-,12+,13?,14+/m0/s1

InChI Key

ZRRNJJURLBXWLL-QEFRMZAXSA-N

Isomeric SMILES

CCCCCCCCNC[C@@H](C([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCCCCCCCNCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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